REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.[NH:13]1[CH:17]=[CH:16][N:15]=[C:14]1[CH2:18][N:19]([CH3:21])[CH3:20].OC1C=CC=C2C=1N=CC=C2.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I>[CH3:20][N:19]([CH2:18][C:14]1[N:13]([C:6]2[CH:7]=[C:2]([CH:3]=[C:4]([C:9]([F:10])([F:12])[F:11])[CH:5]=2)[NH2:1])[CH:17]=[CH:16][N:15]=1)[CH3:21] |f:3.4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)Br)C(F)(F)F
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)CN(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
0.95 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with N2 for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The flask was then equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The resultant heterogeneous mixture was cooled to rt
|
Type
|
ADDITION
|
Details
|
poured into 14% aq. NH4OH (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1N(C=CN1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |